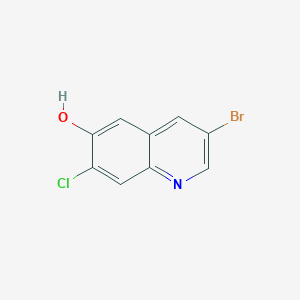

3-Bromo-7-chloro-6-quinolinol

CAS No.: 1009811-89-5

Cat. No.: VC2299441

Molecular Formula: C9H5BrClNO

Molecular Weight: 258.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1009811-89-5 |

|---|---|

| Molecular Formula | C9H5BrClNO |

| Molecular Weight | 258.5 g/mol |

| IUPAC Name | 3-bromo-7-chloroquinolin-6-ol |

| Standard InChI | InChI=1S/C9H5BrClNO/c10-6-1-5-2-9(13)7(11)3-8(5)12-4-6/h1-4,13H |

| Standard InChI Key | ZNJSKWMEMNPXDP-UHFFFAOYSA-N |

| SMILES | C1=C2C=C(C(=CC2=NC=C1Br)Cl)O |

| Canonical SMILES | C1=C2C=C(C(=CC2=NC=C1Br)Cl)O |

Introduction

Chemical Structure and Basic Properties

3-Bromo-7-chloro-6-quinolinol is characterized by its quinoline core structure with specific halogen substitutions and a hydroxyl group. The compound features a bromine atom at position 3, a chlorine atom at position 7, and a hydroxyl group at position 6 of the quinoline scaffold. This unique arrangement of functional groups contributes to its distinctive chemical behavior and potential biological activities.

The basic chemical properties of 3-Bromo-7-chloro-6-quinolinol are summarized in the following table:

| Property | Value |

|---|---|

| IUPAC Name | 3-Bromo-7-chloro-6-quinolinol |

| CAS Number | 1009811-89-5 |

| Molecular Formula | C₉H₅BrClNO |

| Molecular Weight | 258.5 g/mol |

| Chinese Name | 3-溴-7-氯-6-羟基喹啉 |

| Alternative Names | 3-bromo-7-chloroquinolin-6-ol; 6-Quinolinol, 3-bromo-7-chloro- |

The compound contains a nitrogen heterocycle that contributes to its potential for hydrogen bonding and coordination with metal ions. The presence of two halogen substituents (bromine and chlorine) significantly influences its electronic properties, reactivity, and potential biological interactions .

Physical Properties

The physical properties of 3-Bromo-7-chloro-6-quinolinol are crucial for understanding its behavior in various chemical and biological systems. While experimental data on this specific compound is limited, several properties have been predicted based on its chemical structure.

Physical Parameters

The physical characteristics of 3-Bromo-7-chloro-6-quinolinol are summarized in the following table:

| Property | Value |

|---|---|

| Physical State | Solid (typical for similar quinoline derivatives) |

| Density | 1.803±0.06 g/cm³ (Predicted) |

| Boiling Point | 356.6±37.0 °C (Predicted) |

| Acidity Coefficient (pKa) | 7.00±0.40 (Predicted) |

| Purity in Commercial Preparations | Typically ≥95% |

The relatively high boiling point reflects the compound's stability and the presence of intermolecular forces such as hydrogen bonding through the hydroxyl group. The predicted pKa value suggests moderate acidity for the hydroxyl group, which could play a role in its chemical reactivity and potential biological interactions .

Chemical Reactivity

The chemical reactivity of 3-Bromo-7-chloro-6-quinolinol is determined by its structural features, particularly the electron-withdrawing halogen substituents and the hydroxyl group capable of forming hydrogen bonds.

Functional Group Reactivity

The hydroxyl group at position 6 represents a reactive site that can participate in various chemical transformations:

-

It can undergo esterification or etherification reactions

-

It may act as a hydrogen bond donor in molecular recognition processes

-

It provides a site for potential metal coordination

The bromine at position 3 and chlorine at position 7 serve as electron-withdrawing groups that influence the electronic distribution within the molecule. These halogens can potentially participate in nucleophilic aromatic substitution reactions, particularly under catalytic conditions, making the compound valuable in synthetic chemistry applications.

Future Research Directions

Given the limited information currently available on 3-Bromo-7-chloro-6-quinolinol, several research directions merit exploration:

-

Comprehensive physical and spectroscopic characterization, including NMR, IR, and X-ray crystallography

-

Evaluation of biological activities, particularly antimicrobial, antiparasitic, and anticancer potential

-

Development of efficient and scalable synthesis methods

-

Investigation of structure-activity relationships through systematic modification of substituents

-

Exploration of coordination chemistry with various metal ions

-

Computational studies to predict reactivity and biological interactions

Such investigations would contribute significantly to our understanding of this compound and potentially uncover valuable applications in various scientific and technological fields.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume